molecular formula C10H11NO3 B8520689 N-(2-Formyl-4-methoxyphenyl)acetamide

N-(2-Formyl-4-methoxyphenyl)acetamide

Cat. No.: B8520689
M. Wt: 193.20 g/mol
InChI Key: VYKJLZNNMBOECK-UHFFFAOYSA-N
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Description

N-(2-Formyl-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(2-formyl-4-methoxyphenyl)acetamide

InChI

InChI=1S/C10H11NO3/c1-7(13)11-10-4-3-9(14-2)5-8(10)6-12/h3-6H,1-2H3,(H,11,13)

InChI Key

VYKJLZNNMBOECK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methoxy-2-nitro-benzaldehyde (5.00 g, 0.0276 mol), Platinum dioxide (400 mg, 0.002 mol) and Sodium acetate trihydrate (300 mg, 0.002 mol) were placed in a pressure flask, followed by Ethyl acetate (200 mL, 2 mol). The reaction mixture was then purged under N2 at least 3 times, and H2 was introduced (purged 3 times) and maintained at 52 psi for 3 hours. The reaction mixture was then filtered, and cooled to at −20° C. N,N-Diisopropylethylamine (7.21 mL, 0.0414 mol) was added to the solution followed by Acetyl chloride (2.36 mL, 0.0331 mol). The reaction mixture was allowed to stir for 2 hours, and quenched with KHCO3 (sat). Organic layer was separated, and washed with waster, brine and dried over Na2SO4. Removal of solvent gave a crude product, which was then purified via chromatography (SiO2, 80 g, 0-100% ethyl acetate/hexanes; 4.28 g, 80%). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.25 (s, 3H) 3.88 (s, 3H) 7.10-7.26 (m, 2H) 8.69 (d, J=9.06 Hz, 1H) 9.90 (s, 1H) 10.75-11.04 (m, 1H). MS (ESI, M+1): 194.10.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
7.21 mL
Type
reactant
Reaction Step Three
Quantity
2.36 mL
Type
reactant
Reaction Step Four

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